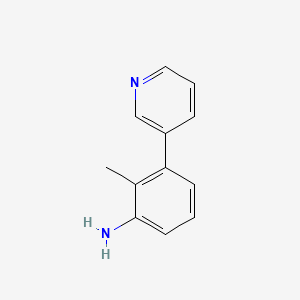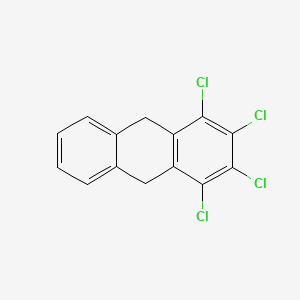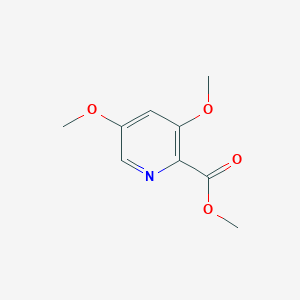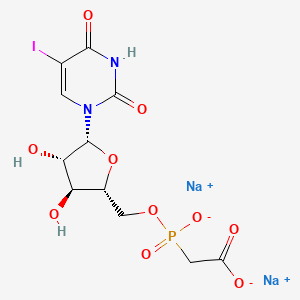![molecular formula C10H13NO3 B13146491 [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine is a chemical compound with a complex structure that includes a methoxy group, a dihydrobenzodioxin ring, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine typically involves the following steps:
Formation of the Dihydrobenzodioxin Ring: This can be achieved through a cyclization reaction involving a catechol derivative and an appropriate diol under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The dihydrobenzodioxin ring can be reduced to a fully saturated benzodioxane ring using hydrogenation catalysts.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Saturated benzodioxane derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dihydrobenzodioxin ring can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can be compared with similar compounds such as:
Indole Derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Oxolan-3-ylmethanamine: This compound has a similar methanamine group but a different ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-3-2-4-9-10(8)14-7(5-11)6-13-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
Clave InChI |
MCQGFLZGUXPQQQ-ZETCQYMHSA-N |
SMILES isomérico |
COC1=CC=CC2=C1O[C@H](CO2)CN |
SMILES canónico |
COC1=CC=CC2=C1OC(CO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)




![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

